4-BR-2-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
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Overview
Description
4-BR-2-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C26H17Br2ClN2O4 and a molecular weight of 616.697 g/mol . This compound is known for its unique structure, which includes bromine, chlorine, and naphthyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BR-2-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Naphthyl Intermediate: The initial step involves the bromination of naphthalene to form 1-bromo-2-naphthol.
Acetylation: The naphthyl intermediate is then acetylated using acetic anhydride to form the acetylated naphthyl compound.
Carbohydrazonoyl Formation: The acetylated naphthyl compound undergoes a reaction with carbohydrazide to form the carbohydrazonoyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
4-BR-2-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-BR-2-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BR-2-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate: Similar structure but with an additional chlorine atom.
4-BR-2-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Similar structure but with a different positioning of the chlorine atom.
Uniqueness
4-BR-2-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is unique due to its specific combination of bromine, chlorine, and naphthyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
765902-05-4 |
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Molecular Formula |
C26H17Br2ClN2O4 |
Molecular Weight |
616.7 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C26H17Br2ClN2O4/c27-18-10-12-22(35-26(33)20-7-3-4-8-21(20)29)17(13-18)14-30-31-24(32)15-34-23-11-9-16-5-1-2-6-19(16)25(23)28/h1-14H,15H2,(H,31,32)/b30-14+ |
InChI Key |
AEQFVKOHTBNZPZ-AMVVHIIESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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